3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

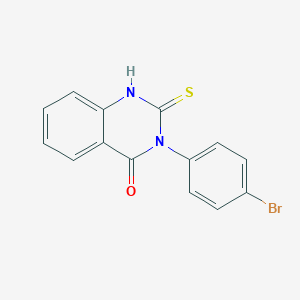

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative featuring a 4-bromophenyl group at position 3 and a thioxo (C=S) group at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The thioxo group contributes to hydrogen bonding and π-π stacking, critical for binding to enzymes or receptors .

Properties

IUPAC Name |

3-(4-bromophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAYVYBXACWVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354248 | |

| Record name | 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028-39-3 | |

| Record name | 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The intramolecular nucleophilic cyclization of 1-aroyl-3-arylthioureas represents a robust route to 2-thioxoquinazolin-4-ones. For the target compound, the synthesis begins with 1-(2-bromobenzoyl)-3-(4-bromophenyl)thiourea (1 ), which undergoes base-induced cyclization (Figure 1). Sodium tert-butoxide in anhydrous DMF at 70–80°C facilitates deprotonation of the thiourea nitrogen, enabling nucleophilic attack on the adjacent carbonyl carbon. The resultant intermediate undergoes aromatization via elimination of HBr, yielding the quinazolinone core.

Synthetic Procedure

-

Substrate Preparation : 1-(2-Bromobenzoyl)-3-(4-bromophenyl)thiourea is synthesized by reacting 2-bromobenzoyl chloride with 4-bromophenyl isothiocyanate in dichloromethane.

-

Cyclization : A mixture of 1 (0.0015 mol), sodium tert-butoxide (0.0072 mol), and dry DMF (20 mL) is stirred at 70–80°C for 3 hours under nitrogen.

-

Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via recrystallization from ethanol.

Key Data

-

Characterization : IR spectrum shows ν(C=O) at 1680 cm⁻¹ and ν(C=S) at 1245 cm⁻¹. Single-crystal X-ray diffraction confirms orthorhombic packing (space group Pna2₁).

Multicomponent Reactions Using Isatoic Anhydride

One-Pot Synthesis via Cyclocondensation

A scalable alternative employs isatoic anhydride, 4-bromobenzaldehyde, and ammonium acetate in a one-pot protocol (Scheme 1). This method avoids isolating intermediates and improves atom economy.

Optimized Conditions

Mechanistic Insights

-

Amide Formation : Isatoic anhydride reacts with ammonium acetate to generate anthranilamide.

-

Imine Formation : Condensation of anthranilamide with 4-bromobenzaldehyde forms a Schiff base.

-

Cyclization : Intramolecular nucleophilic attack by the thiolate anion closes the quinazolinone ring.

Performance Metrics

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Key Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Intramolecular Cyclization | 68–75 | 90–92 | 3 h | Moderate |

| Multicomponent | 82–88 | >95 | 4 h | High |

| Post-Synthetic Methylation | 75 | 88 | 1 h | Low |

Critical Observations

-

Catalyst Impact : ZnO nanoparticles in multicomponent reactions enhance turnover frequency versus stoichiometric bases.

-

Solvent Choice : DMF in cyclization offers high solubility but complicates purification vs. ethanol/water.

-

Electronic Effects : The electron-withdrawing bromine substituent slows cyclization kinetics compared to fluorine analogs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Pd/C and hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: 3-(4-Bromophenyl)-2-sulfonyl-2,3-dihydroquinazolin-4(1H)-one.

Reduction: 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Substitution: 3-(4-Substituted phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity:

- Research indicates that derivatives of quinazolinone compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties:

-

Anti-inflammatory Effects:

- Investigations into its pharmacological properties have revealed that it may modulate inflammatory pathways, providing a basis for further research into its use as an anti-inflammatory agent.

Enzyme Inhibition

The compound has been explored for its ability to act as an enzyme inhibitor. The quinazolinone core structure allows it to interact with specific enzymes involved in various biological pathways, which could lead to therapeutic applications in diseases where these enzymes play a crucial role.

Material Science

This compound has potential applications in the development of new materials due to its unique electronic properties imparted by the bromine substituent. This could be useful in creating materials for electronic devices or sensors .

Synthesis of Complex Molecules

As a versatile building block, this compound can be utilized in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, which can lead to the discovery of new compounds with enhanced biological activities or novel properties .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- El-Gaby et al. (2002) reported on the synthesis and biological evaluation of quinazolinone derivatives, highlighting their anticancer properties.

- Devi et al. (2012) explored the antimicrobial effects of various quinazolinone derivatives, including those featuring bromophenyl substitutions.

These studies emphasize the importance of structural variations in influencing biological activity and pave the way for future research targeting specific diseases.

Mechanism of Action

The exact mechanism of action of 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and bromophenyl group. These interactions can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aryl Group

3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Structure : Methoxy group (electron-donating) replaces bromine at the para position.

- Synthesis : Prepared from 4-methoxyaniline, carbon disulfide, and NaOH in DMSO .

- Activity : Exhibits antitumor and anticonvulsant properties, though the methoxy group may reduce electrophilicity compared to bromine .

3-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Structure : Fluorine at the meta position introduces electronegativity and steric effects.

- Activity : Enhanced antimicrobial activity due to fluorine’s strong electron-withdrawing nature .

3-(3-Trifluoromethylphenyl)-6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Modifications at Position 2

3-(4-Bromophenyl)-2-styryl-2,3-dihydroquinazolin-4(1H)-one (4e)

- Structure : Styryl (C=C-Ph) replaces thioxo at position 2.

2-Arylthio-2,3-dihydroquinazolin-4(1H)-one Derivatives

Core Modifications

Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

- Structure: Additional pyridine ring fused to quinazolinone.

- Activity : Broader spectrum against cancer cell lines due to extended conjugation .

6-Bromo vs. 6-Chloro Derivatives

Chan–Lam Coupling

Biological Activity

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₁₄H₉BrN₂OS

- Molecular Weight : 333.203 g/mol

- Density : 1.72 g/cm³

- Melting Point : 338-340 °C

- Boiling Point : 472 °C at 760 mmHg

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives as tubulin polymerization inhibitors, which are crucial in cancer therapy. For instance, a derivative closely related to this compound demonstrated significant antiproliferative activity against several cancer cell lines, including HepG2 (liver cancer), U251 (glioblastoma), and A549 (lung cancer) cells. The mechanism involves:

- Inhibition of tubulin polymerization.

- Disruption of microtubule networks.

- Induction of apoptosis through the upregulation of cleaved PARP-1 and caspase-3 .

Antimicrobial Activity

Quinazolinones have also shown promising results in antimicrobial assays. Compounds within this class have been reported to exhibit activity against various bacterial strains and fungi. The presence of the thioxo group enhances their interaction with microbial targets, potentially leading to increased efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones have been explored in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of 2-substituted quinazolinones, including those structurally similar to this compound. The findings indicated that these compounds could significantly reduce tumor growth in xenograft models without notable toxicity. The most effective compound led to a marked decrease in tumor size and weight compared to controls .

Case Study 2: Antimicrobial Screening

In another investigation, various derivatives were synthesized and screened for antimicrobial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The results revealed that certain modifications at the phenyl ring enhanced antibacterial potency, suggesting that structural optimization could lead to more effective antimicrobial agents .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

The compound is typically synthesized via cyclocondensation reactions. A standard method involves refluxing anthranilic acid with potassium hydroxide (KOH) and 4-bromophenyl isothiocyanate in ethanol. The reaction proceeds through the formation of a thiourea intermediate, followed by cyclization to yield the quinazolinone core . Alternative approaches include one-pot reactions using anthranilic acid esters, primary amines, and bis(benzotriazolyl) methanethione in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst, which simplifies purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the aromatic proton environment and substitution pattern. For example, the 4-bromophenyl group shows distinct deshielding in the aromatic region .

- IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3280 cm⁻¹ (N-H stretch) confirm the quinazolinone scaffold .

- Elemental Analysis : Validates purity and molecular formula .

Q. How is the anti-inflammatory activity of this compound evaluated in preliminary studies?

Derivatives are tested in vitro using lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays. For example, related compounds like (4-Bromophenyl)-2-(2-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one (G3-3) are screened at 10–100 µM concentrations, with IC₅₀ values compared to standard drugs like indomethacin .

Advanced Research Questions

Q. What crystallographic methods are used to resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P21/c), with lattice parameters a = 12.2106 Å, b = 9.0507 Å, c = 12.4046 Å, and β = 101.719°. SHELXL (part of the SHELX suite) refines the structure, achieving an R factor of 0.034 . Hirshfeld surface analysis further quantifies intermolecular interactions, such as Br···H and S···H contacts .

Q. How can green chemistry principles be applied to synthesize this compound?

Eco-friendly methods include:

- Hydroxyapatite Nanoparticles (HAP NPs) : Catalyze three-component reactions (isatoic anhydride, aldehydes, amines) in water, achieving yields >85% with recyclability .

- Ionic Liquid-Functionalized Catalysts : Titanomagnetite nanoparticles enable solvent-free synthesis, reducing waste and energy consumption .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in antifungal or antimicrobial efficacy often arise from assay conditions (e.g., fungal strain variability) or solubility limitations. For example, while one study reports Aspergillus fumigatus inhibition via protein disruption , another may show weaker activity due to poor bioavailability. Dose-response curves and molecular docking (e.g., with CYP51 or β-1,3-glucan synthase) clarify mechanistic hypotheses .

Methodological Comparison Table

Key Challenges and Future Directions

- Stereochemical Control : Improving regioselectivity in asymmetric synthesis remains challenging.

- Mechanistic Studies : Advanced techniques like cryo-EM or metabolomics could elucidate antifungal targets .

- Scalability : Green methods (e.g., HAP NPs) require optimization for industrial adoption without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.